

A Technical Guide to the Spectroscopic Characterization of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylpyridine-2,3-diamine

Cat. No.: B1296764

[Get Quote](#)

Introduction

4-Methylpyridine-2,3-diamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. As a vicinal diamine appended to a pyridine scaffold, it serves as a valuable precursor for the synthesis of imidazopyridines and other complex heterocyclic systems. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this compound in any research and development setting.

This guide provides an in-depth analysis of the expected spectroscopic data for **4-Methylpyridine-2,3-diamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. The methodologies detailed herein represent best practices for acquiring high-quality spectral data, ensuring trustworthiness and reproducibility in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Features

The structure of **4-Methylpyridine-2,3-diamine**, with the chemical formula $C_6H_9N_3$ and a monoisotopic mass of 123.0796 Da, dictates its unique spectroscopic fingerprint.[\[1\]](#)[\[2\]](#) The

presence of a substituted pyridine ring, two primary amine groups, and a methyl group gives rise to characteristic signals in NMR, IR, and MS analyses.

Property	Value	Source
IUPAC Name	4-methylpyridine-2,3-diamine	[1]
CAS Number	53929-59-2	[1]
Molecular Formula	C ₆ H ₉ N ₃	[1] [2]
Molecular Weight	123.16 g/mol	[1]
Monoisotopic Mass	123.079647300 Da	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For **4-Methylpyridine-2,3-diamine**, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups and the electron-withdrawing nature of the pyridine nitrogen.

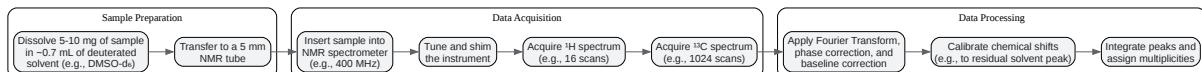
Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2 - 7.4	Doublet	1H	H-6	The proton at position 6 is adjacent to the pyridine nitrogen, leading to a downfield shift. It will be split by the H-5 proton.
~ 6.4 - 6.6	Doublet	1H	H-5	The proton at position 5 is coupled to the H-6 proton. Its chemical shift is influenced by the ortho- and para-directing amine and methyl groups.
~ 5.5 - 6.0	Broad Singlet	2H	-NH ₂ (C-2)	Amine protons are often broad and their chemical shift is concentration and solvent dependent.
~ 4.5 - 5.0	Broad Singlet	2H	-NH ₂ (C-3)	Similar to the other amine group, this signal is expected to be broad.
~ 2.1 - 2.3	Singlet	3H	-CH ₃	The methyl group protons are not coupled

to other protons
and will appear
as a singlet.

Rationale based on analysis of related structures like 4-methylpyridin-2-amine and other diamino pyridines.[3]

¹³C NMR (Carbon-13 NMR)


The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all six unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 150 - 155	C-2	Carbon attached to the first amine group and adjacent to the pyridine nitrogen.
~ 145 - 150	C-6	Aromatic carbon adjacent to the pyridine nitrogen.
~ 135 - 140	C-4	Carbon bearing the methyl group.
~ 120 - 125	C-3	Carbon attached to the second amine group.
~ 105 - 110	C-5	Aromatic carbon influenced by the adjacent amine and methyl groups.
~ 20 - 25	-CH ₃	Methyl carbon.

Rationale based on established chemical shifts for substituted pyridines.[4][5][6]

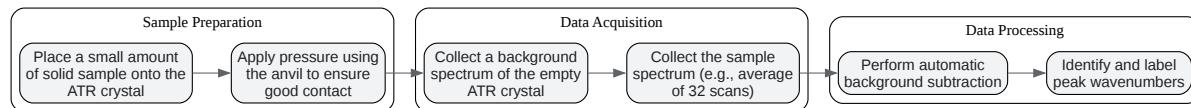
Experimental Protocol for NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes.


Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3450 - 3300	Strong, Doublet	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2950 - 2850	Medium	C-H Stretch	Methyl (-CH ₃)
1640 - 1590	Strong	N-H Bend	Primary Amine (-NH ₂)
1580 - 1450	Medium-Strong	C=C and C=N Stretch	Pyridine Ring
1300 - 1200	Medium	C-N Stretch	Aromatic Amine
850 - 800	Strong	C-H Bend (out-of-plane)	Substituted Pyridine

Rationale based on characteristic IR frequencies for aromatic amines and substituted pyridines.

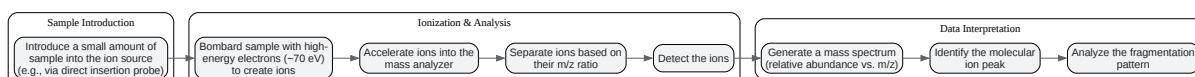
[3][7][8][9][10]

Experimental Protocol for IR Spectroscopy (ATR)

[Click to download full resolution via product page](#)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)


Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Ion	Rationale
123	[M] ⁺	Molecular ion peak, corresponding to the monoisotopic mass of the compound.[1]
108	[M - CH ₃] ⁺	Loss of a methyl radical is a common fragmentation pathway.
95	[M - N ₂ H ₄] ⁺ or [M - 2NH ₂] ⁺	Potential fragmentation involving the diamine groups.
78	[C ₅ H ₄ N] ⁺	Fragmentation of the pyridine ring.

The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd nominal mass, consistent with the "Nitrogen Rule".

Experimental Protocol for Mass Spectrometry (EI-MS)

[Click to download full resolution via product page](#)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **4-Methylpyridine-2,3-diamine**. By combining predictive data from NMR, IR, and MS with standardized, self-validating experimental protocols, researchers can confidently verify the structure and purity of this important chemical building block. The causality behind the predicted spectral features, grounded in the analysis of analogous compounds and fundamental principles, offers a deeper understanding of the molecule's properties. This guide serves as an essential resource for scientists and professionals in drug development and chemical research, ensuring the integrity and quality of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylpyridine-2,3-diamine | C6H9N3 | CID 317495 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methylpyridine-2,3-diamine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. 4-Methylpyridin-2-amine(695-34-1) IR3 [m.chemicalbook.com]
- 4. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Methylpyridine(108-89-4) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 10. Pyridine, 4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-Methylpyridine-2,3-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296764#spectroscopic-data-of-4-methylpyridine-2-3-diamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com